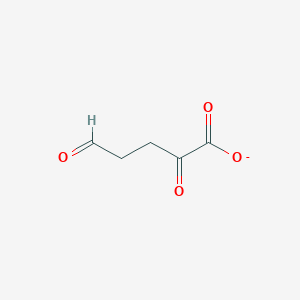

2,5-Dioxopentanoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H5O4- |

|---|---|

Molecular Weight |

129.09 g/mol |

IUPAC Name |

2,5-dioxopentanoate |

InChI |

InChI=1S/C5H6O4/c6-3-1-2-4(7)5(8)9/h3H,1-2H2,(H,8,9)/p-1 |

InChI Key |

VHKNBDIQDAXGBL-UHFFFAOYSA-M |

SMILES |

C(CC(=O)C(=O)[O-])C=O |

Canonical SMILES |

C(CC(=O)C(=O)[O-])C=O |

Origin of Product |

United States |

Biochemical Pathways of 2,5 Dioxopentanoate Metabolism

Biosynthetic Routes to 2,5-Dioxopentanoate

The biosynthesis of this compound primarily occurs through non-phosphorylative pentose (B10789219) catabolism pathways. These oxidative pathways are an alternative to the more common phosphorylative routes like the pentose phosphate (B84403) pathway. mdpi.comnih.gov

Non-Phosphorylative Pentose Catabolism Pathways

In these pathways, pentose sugars are catabolized without the involvement of phosphorylated intermediates. nih.gov This characteristic makes them energetically efficient. google.com Two prominent non-phosphorylative pathways leading to the formation of this compound are the Weimberg pathway and the Dahms pathway. wikipedia.orgresearchgate.net

The Weimberg pathway is an oxidative route that converts pentoses into α-ketoglutarate, with this compound serving as a crucial intermediate. wikipedia.orgmdpi.com This pathway has been identified in various bacteria, including Caulobacter crescentus and Pseudomonas fragi. frontiersin.orgmdpi.com

The degradation of D-xylose via the Weimberg pathway involves a series of enzymatic reactions that ultimately yield this compound. frontiersin.orgnih.gov

The initial steps involve the oxidation of D-xylose to D-xylonolactone, followed by hydrolysis to D-xylonate. nih.gov D-xylonate is then dehydrated to form 2-keto-3-deoxy-D-xylonate. frontiersin.org The subsequent dehydration of 2-keto-3-deoxy-D-xylonate, catalyzed by 2-keto-3-deoxy-D-xylonate dehydratase (KdxD), produces this compound. frontiersin.orgnih.govmicrobiologyresearch.org This intermediate is then oxidized to α-ketoglutarate, an intermediate of the TCA cycle. nih.govmicrobiologyresearch.org

Enzymatic Steps in D-Xylose Degradation to this compound via the Weimberg Pathway

| Step | Substrate | Enzyme | Product |

| 1 | D-Xylose | D-xylose dehydrogenase (XDH) | D-xylonolactone |

| 2 | D-xylonolactone | D-xylonolactonase (XL) | D-xylonate |

| 3 | D-xylonate | D-xylonate dehydratase (XD) | 2-keto-3-deoxy-D-xylonate |

| 4 | 2-keto-3-deoxy-D-xylonate | 2-keto-3-deoxy-D-xylonate dehydratase (KdxD) | This compound |

Similar to D-xylose, L-arabinose can also be catabolized through the Weimberg pathway to produce this compound. frontiersin.orgtandfonline.com

The pathway begins with the oxidation of L-arabinose to L-arabinonolactone, which is then hydrolyzed to L-arabonate. frontiersin.orgnih.gov L-arabonate is subsequently dehydrated to 2-keto-3-deoxy-L-arabonate. frontiersin.orgnih.gov The enzyme 2-keto-3-deoxy-L-arabonate dehydratase (KdaD) catalyzes the conversion of this intermediate into this compound. frontiersin.orgnih.govwikipedia.org

Enzymatic Steps in L-Arabinose Degradation to this compound via the Weimberg Pathway

| Step | Substrate | Enzyme | Product |

| 1 | L-Arabinose | L-arabinose dehydrogenase (ADH) | L-arabinonolactone |

| 2 | L-arabinonolactone | L-arabinolactonase (AL) | L-arabonate |

| 3 | L-arabonate | L-arabonate dehydratase (AD) | 2-keto-3-deoxy-L-arabonate |

| 4 | 2-keto-3-deoxy-L-arabonate | 2-keto-3-deoxy-L-arabonate dehydratase (KdaD) | This compound |

The Weimberg pathway can also be adapted for the metabolism of D-galacturonate, a component of pectin. nsf.gov This pathway involves the conversion of D-galacturonate to D-galactarate, which is then dehydrated to 5-keto-4-deoxy-D-glucarate. google.com A subsequent dehydration step, catalyzed by 5-keto-4-deoxy-D-glucarate dehydratase (KdgD), yields this compound. google.comnsf.gov

Enzymatic Steps in D-Galacturonate Degradation to this compound

| Step | Substrate | Enzyme | Product |

| 1 | D-Galacturonate | Uronate dehydrogenase (UDH) | D-Galactarolactone |

| 2 | D-Galactarolactone | (Spontaneous or lactonase) | D-Galactarate |

| 3 | D-Galactarate | D-galactarate dehydratase (GD) | 5-keto-4-deoxy-D-glucarate |

| 4 | 5-keto-4-deoxy-D-glucarate | 5-keto-4-deoxy-D-glucarate dehydratase (KdgD) | This compound |

The Dahms pathway shares the initial steps with the Weimberg pathway for both D-xylose and L-arabinose degradation, up to the formation of 2-keto-3-deoxy-D-xylonate and 2-keto-3-deoxy-L-arabonate, respectively. frontiersin.orgwikipedia.org However, at this branch point, instead of being further dehydrated to this compound, the 2-keto-3-deoxypentonate intermediate is cleaved by an aldolase. wikipedia.orgtandfonline.com

This aldol (B89426) cleavage, catalyzed by 2-keto-3-deoxypentonate aldolase, yields pyruvate (B1213749) and glycolaldehyde (B1209225). tandfonline.comresearchgate.net Therefore, the Dahms pathway represents an alternative metabolic fate for the intermediates that would otherwise lead to this compound in the Weimberg pathway. wikipedia.orgresearchgate.net The stereochemical promiscuity of some aldolases allows them to act on both D- and L-isomers of 2-keto-3-deoxypentonates. researchgate.netnih.gov

Comparison of Weimberg and Dahms Pathways at the Branch Point

| Pathway | Starting Intermediate | Enzyme | Product(s) |

| Weimberg | 2-keto-3-deoxy-D-xylonate / 2-keto-3-deoxy-L-arabonate | 2-keto-3-deoxypentonate dehydratase | This compound |

| Dahms | 2-keto-3-deoxy-D-xylonate / 2-keto-3-deoxy-L-arabonate | 2-keto-3-deoxypentonate aldolase | Pyruvate + Glycolaldehyde |

L-Arabinose Degradation Pathway

Amino Acid Metabolism Pathways

Hydroxyproline (B1673980) Degradation Pathway

Catabolic Routes and Downstream Conversions of this compound

Once formed, this compound can be channeled into different metabolic fates, either feeding into central energy metabolism or serving as a precursor for industrially significant chemicals.

The primary catabolic fate of this compound in many organisms is its conversion to 2-oxoglutarate (α-ketoglutarate), a key intermediate in the TCA cycle. nih.govfrontiersin.orgnih.gov This reaction is an oxidation catalyzed by the NADP+-dependent enzyme this compound dehydrogenase (also known as 2-ketoglutarate semialdehyde dehydrogenase or α-ketoglutaric semialdehyde dehydrogenase). uniprot.orgcreative-enzymes.comgenome.jp The conversion integrates the carbon skeletons from pentose sugars and amino acids like hydroxyproline directly into central metabolism. researchgate.netgenome.jph-its.org

In the context of metabolic engineering, this compound has been utilized as a precursor for the production of valuable chemicals. A notable example is its conversion to butanedial. nih.govfrontiersin.org This transformation is achieved through the action of a 2-ketoacid decarboxylase. frontiersin.orgresearchgate.netnsf.gov The resulting butanedial can then be further reduced by an alcohol dehydrogenase to produce 1,4-butanediol (B3395766) (BDO), a commodity chemical used in the manufacturing of plastics and elastic materials. nih.govfrontiersin.orgresearchgate.netnsf.govtandfonline.com This engineered pathway represents a significantly shorter and more efficient route for BDO production from biomass-derived sugars like xylose and arabinose compared to traditional pathways. frontiersin.orgresearchgate.nettandfonline.com

Table 2: Downstream Conversions of this compound

| Pathway | Enzyme(s) | Substrate | Product(s) | Significance |

|---|---|---|---|---|

| Central Metabolism Integration | This compound dehydrogenase | This compound | 2-Oxoglutarate (α-KG) | Links amino acid/pentose catabolism to the TCA cycle. genome.jpfrontiersin.orguniprot.org |

| 1,4-Butanediol (BDO) Synthesis | 2-Ketoacid decarboxylase, Alcohol dehydrogenase | This compound | Butanedial, 1,4-Butanediol | Engineered pathway for biofuel and biomaterial production. nih.govfrontiersin.orgresearchgate.netnsf.gov |

Potential for Other Biosynthetic Intermediates (e.g., Glutamate (B1630785), Glutaconate)

Beyond its role in feeding into central carbon metabolism, this compound (also known as 2-oxoglutarate semialdehyde) serves as a critical branch-point intermediate in engineered metabolic pathways for the production of valuable chemicals. google.com Research has demonstrated its potential as a precursor for the biosynthesis of amino acids like glutamate and other commercially relevant compounds such as glutaconate. google.comnsf.gov

The conversion of this compound is a key feature of nonphosphorylative metabolic pathways, which have been engineered in host organisms like E. coli. researchgate.net For instance, the introduction of a nonphosphorylative pathway for xylose metabolism, which proceeds via this compound, has been shown to significantly increase the yield of glutamate. nih.gov In one study, the glutamate yield increased from 0.13 to 0.55 mol per mol of xylose, highlighting the efficiency of this route. nih.gov In some metabolic contexts, such as in the archaeon Sulfolobus solfataricus, pathways exist that degrade xylose via this compound directly to glutamate. nih.gov

Furthermore, engineered pathways can direct this compound towards the production of glutaconate. google.comcore.ac.uk This demonstrates the metabolic plasticity of this compound, allowing it to be channeled into different biosynthetic routes depending on the enzymatic machinery present in the cell. google.com This metabolic platform provides a novel avenue for the biosynthesis of the "glutamate family" of amino acids and other chemicals like 1,4-butanediol (BDO), where this compound is converted to butanedial by a 2-ketoacid decarboxylase. google.comresearchgate.netnih.gov

| Product | Key Enzyme/Process | Metabolic Context | Reference |

|---|---|---|---|

| Glutamate | Transamination or reductive amination | Engineered nonphosphorylative pathways in E. coli; natural pathways in Sulfolobus solfataricus. | nih.govnih.gov |

| Glutaconate | Engineered metabolic pathway | Biosynthesis in engineered E. coli. | google.comcore.ac.uk |

| Butanedial (precursor to 1,4-Butanediol) | 2-Ketoacid decarboxylase (KDC) | Engineered pathway for BDO production from lignocellulosic sugars. | google.comnih.govfrontiersin.org |

Interconnections and Metabolic Flux with Central Metabolism (e.g., Tricarboxylic Acid Cycle)

The metabolism of this compound is directly linked to central carbon metabolism, specifically the Tricarboxylic Acid (TCA) cycle, also known as the Krebs cycle. wikipedia.org This connection is primarily established through the conversion of this compound into 2-oxoglutarate (α-ketoglutarate), a key intermediate of the TCA cycle. google.comnsf.govfrontiersin.orgqmul.ac.ukexpasy.org

This conversion is a critical step in several nonphosphorylative pentose degradation pathways found in various microorganisms. qmul.ac.ukexpasy.org For example, in pathways engineered to metabolize D-xylose and L-arabinose, the final step involves the oxidation of the intermediate this compound to 2-oxoglutarate. google.comnih.gov This reaction is catalyzed by the enzyme this compound dehydrogenase, also known as 2-ketoglutarate semialdehyde dehydrogenase (KGSADH). researchgate.netnih.govfrontiersin.orguniprot.org This enzyme utilizes NADP+ as a cofactor to catalyze the oxidation reaction. uniprot.orgontosight.aikegg.jp

By converting pentose sugars into a TCA cycle intermediate, these pathways provide a direct route for feeding carbon from alternative sugar sources into the central energy-generating machinery of the cell. qmul.ac.ukexpasy.org This integration allows the cell to efficiently utilize various carbon sources for energy production and for the biosynthesis of other essential molecules that use the TCA cycle as a metabolic hub. wikipedia.org The metabolic flux from sugars like D-xylose, L-arabinose, and D-galacturonate through this compound to 2-oxoglutarate has been successfully demonstrated and validated through in vitro enzyme assays and in vivo growth-based selection platforms. nsf.gov

| Precursor | Intermediate | TCA Cycle Entry Point | Key Enzyme | EC Number | Reference |

|---|---|---|---|---|---|

| D-xylose, L-arabinose, D-galacturonate | This compound | 2-Oxoglutarate | This compound dehydrogenase (KGSADH) | 1.2.1.26 | google.comnih.govfrontiersin.orguniprot.orgkegg.jp |

Enzymology and Structural Biology of Enzymes Interconverting 2,5 Dioxopentanoate

Characterization and Classification of Key Enzymes

The metabolic conversion of 2,5-dioxopentanoate involves several key enzymes that catalyze its formation and subsequent transformation. These enzymes are critical components of non-phosphorylative sugar degradation pathways found in various microorganisms. This section details the enzymatic characteristics, classification, and kinetic properties of the primary enzymes responsible for interconverting this compound.

This compound Dehydrogenase (DPDH) / 2-Oxoglutarate Semialdehyde Dehydrogenase (KGSADH) (EC 1.2.1.26)

This compound dehydrogenase (DPDH), also known as 2-oxoglutarate semialdehyde dehydrogenase (KGSADH), is an oxidoreductase that plays a crucial role in ascorbate (B8700270) and aldarate metabolism. wikipedia.org It catalyzes the conversion of this compound into 2-oxoglutarate, a key intermediate in the tricarboxylic acid (TCA) cycle. google.comnih.gov The systematic name for this enzyme is this compound:NADP+ 5-oxidoreductase. wikipedia.org This enzymatic reaction is the final step in certain pentose (B10789219) degradation pathways, linking them to central carbon metabolism. nih.govuniprot.org

This compound dehydrogenase exhibits specificity for its substrate, this compound (also known as α-ketoglutaric semialdehyde). wikipedia.orgresearchgate.net The enzyme utilizes a nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADP+) as its preferred cofactor for the oxidation reaction, producing NADPH. wikipedia.org While the enzyme family of oxidoreductases can use either NAD+ or NADP+, DPDH is specifically classified by its action with NADP+. wikipedia.org Some studies on homologous enzymes, such as aldehyde dehydrogenase from Saccharolobus solfataricus, have shown activity with other aldehydes like glycolaldehyde (B1209225) and DL-glyceraldehyde. uniprot.org Research on the enzyme from Sulfolobus acidocaldarius demonstrated a clear preference for NADP+ as a cofactor. harvard.edu

The kinetic parameters of an enzyme, including the Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ), provide insight into its efficiency and affinity for its substrates. researchgate.net For this compound dehydrogenase from the archaeon Sulfolobus acidocaldarius, kinetic parameters have been determined at 70°C and pH 7.0. The enzyme showed a Vₘₐₓ of 50 U/mg with a Kₘ of 0.14 mM for the substrate pentanedial and a Kₘ of 0.04 mM for the cofactor NADP+. harvard.edu The specific activity with this compound as the substrate was measured at 1.5 U/mg. harvard.edu

| Enzyme Source | Substrate | Kₘ (mM) | Vₘₐₓ (U/mg protein) | Cofactor | Kₘ (mM) | Conditions | Reference |

|---|---|---|---|---|---|---|---|

| Sulfolobus acidocaldarius | Pentanedial | 0.14 | 50 | NADP+ | 0.04 | 70°C, pH 7.0 | harvard.edu |

| Sulfolobus acidocaldarius | This compound | - | 1.5 (Specific Activity) | NADP+ | - | 70°C, pH 7.0 | harvard.edu |

Note: The table presents available kinetic data. A direct Vₘₐₓ for this compound was not specified in the cited source, only specific activity.

This compound dehydrogenase belongs to the large and diverse aldehyde dehydrogenase (ALDH) superfamily. ebi.ac.ukhmdb.ca Enzymes in this superfamily are found across all domains of life and are characterized by their ability to oxidize a wide range of endogenous and exogenous aldehydes. hmdb.ca Structurally, members of the ALDH family often form homotetramers. harvard.edu The recombinant DPDH from S. acidocaldarius, for instance, was characterized as a homotetramer. harvard.edu This familial relationship suggests a conserved catalytic mechanism and structural fold, which has been adapted for specificity towards different aldehyde substrates. ebi.ac.uk

Kinetic Parameters (Km, Vmax, kcat)

2-Keto-3-deoxy-D-xylonate Dehydratase (KdxD)

2-Keto-3-deoxy-D-xylonate dehydratase (KdxD) is an enzyme involved in the non-phosphorylative D-xylose metabolism pathway, often referred to as the Weimberg pathway. nih.gov This pathway serves as an alternative to the pentose phosphate pathway for sugar assimilation in some microorganisms, such as Caulobacter crescentus and Burkholderia xenovorans. nih.gov The primary function of KdxD is to catalyze the dehydration of 2-keto-3-deoxy-D-xylonate to form the key intermediate this compound. nih.govnih.govresearchgate.net This product is then further oxidized by DPDH/KGSADH to enter central metabolism. google.com

The reaction catalyzed by KdxD is as follows: 2-Keto-3-deoxy-D-xylonate → this compound + H₂O nih.govresearchgate.net

2-Keto-3-deoxy-L-arabinonate Dehydratase (KdaD) (EC 4.2.1.43)

2-Keto-3-deoxy-L-arabinonate dehydratase (KdaD), classified under EC number 4.2.1.43, is a lyase, specifically a hydro-lyase, that cleaves a carbon-oxygen bond. qmul.ac.ukwikipedia.org This enzyme participates in the metabolism of L-arabinose and is also involved in ascorbate and aldarate metabolism pathways. nih.govwikipedia.org Its function is analogous to that of KdxD but acts on a different stereoisomer. KdaD catalyzes the dehydration of 2-dehydro-3-deoxy-L-arabinonate, yielding this compound and water. qmul.ac.ukgenome.jpexpasy.org The enzyme was first isolated from Pseudomonas saccharophila. wikipedia.org

The systematic name for this enzyme is 2-dehydro-3-deoxy-L-arabinonate hydro-lyase (this compound-forming). qmul.ac.ukwikipedia.org The reaction is a critical step in a non-phosphorylative pathway that allows organisms like Azospirillum brasilense to utilize L-arabinose as a sole carbon source. uniprot.org

The reaction catalyzed by KdaD is: 2-dehydro-3-deoxy-L-arabinonate → this compound + H₂O qmul.ac.ukgenome.jp

Structural Insights into Enzyme Function and Substrate Binding

Crystal Structures and Oligomeric States (e.g., Homotetramers)

The three-dimensional architecture of enzymes that process this compound reveals common and unique structural features. The crystal structure of 2-keto-3-deoxy-D-arabinonate dehydratase (KdaD) from S. solfataricus has been determined to a resolution of 2.1 Å. researchgate.netnih.gov This enzyme assembles into a homotetramer, forming an oval-shaped ring of four identical subunits. researchgate.netnih.govresearchgate.net This tetrameric state is consistent with what is observed for other enzymes, such as TsaC, an NADH recycling enzyme, which also forms a homotetramer in solution. nih.gov

Each monomer of KdaD is composed of two distinct domains: an N-terminal domain and a C-terminal catalytic domain. researchgate.netnih.govresearchgate.net The N-terminal domain features a four-stranded β-sheet flanked by two α-helices. researchgate.netnih.gov The C-terminal domain, which houses the active site, adopts a fumarylacetoacetate hydrolase (FAH) fold, a structural motif common to a large superfamily of enzymes. researchgate.netnih.gov The active sites of multimeric enzymes are often located at the interface between subunits. slideshare.net Similarly, the active site cleft of KdaD is formed at the junction between its N- and C-terminal domains. jmb.or.kr

| Feature | Description | Reference |

|---|---|---|

| Enzyme Name | 2-keto-3-deoxy-D-arabinonate dehydratase (KdaD) | researchgate.netnih.gov |

| Organism | Sulfolobus solfataricus (Archeon) | researchgate.netnih.gov |

| PDB IDs | 3BQB (with Mg²⁺), 2Q1D (with this compound) | researchgate.netresearchgate.net |

| Oligomeric State | Homotetramer (four identical subunits) | researchgate.netnih.govresearchgate.net |

| Monomer Domains | N-terminal domain and C-terminal catalytic domain | researchgate.netnih.govresearchgate.net |

| Catalytic Domain Fold | Fumarylacetoacetate hydrolase (FAH) superfamily fold | researchgate.netnih.gov |

Active Site Architecture and Catalytic Residues

The active site is a specific, three-dimensional pocket within an enzyme where substrate binding and catalysis occur. adarshcollege.inlibretexts.org In KdaD, the active site is located within the C-terminal FAH domain and its architecture is central to its catalytic function. researchgate.netnih.gov A crucial feature of the KdaD active site is a divalent metal ion, typically magnesium (Mg²⁺), which is essential for catalysis. researchgate.netnih.gov

Crystal structures of KdaD complexed with the product this compound or a substrate analog revealed that this metal ion is octahedrally coordinated by several residues and the substrate itself. researchgate.netnih.gov The coordinating groups include three conserved carboxylate residues from the enzyme, a water molecule, and both the carboxylate and the oxo groups of the bound ligand. researchgate.netnih.gov This precise arrangement is key to the proposed catalytic mechanism, where the metal ion's interaction with the substrate enhances the acidity of the protons alpha to the carbonyl group. researchgate.netnih.gov This facilitation allows for their abstraction by a catalytic base, identified as Glutamate (B1630785) 114 (Glu114), initiating the dehydration reaction. researchgate.netnih.gov The active site, therefore, creates a specific chemical environment that lowers the activation energy of the reaction. slideshare.net

Conformational Changes Upon Substrate/Product Binding

The binding of a substrate to an enzyme's active site often induces conformational changes in the protein's structure, a concept known as the "induced-fit" model. libretexts.orgpurdue.edulibretexts.org This structural rearrangement aligns the catalytic residues precisely for the reaction to occur and can shield the active site from the surrounding solvent. libretexts.orgnih.gov While induced-fit motions in many enzymes are surprisingly small (often less than 1 Å RMSD), they are functionally significant. nih.gov

In the fumarylacetoacetate hydrolase (FAH) superfamily, to which KdaD belongs, significant conformational changes have been observed. For instance, the enzyme 4-oxalocrotonate decarboxylase (NahK) possesses a "lid domain" that undergoes a substantial movement upon ligand binding. acs.org In the unbound, or open, conformation, the active site is accessible to the solvent. nih.govacs.org Upon binding a substrate analog, a helix in this lid domain moves by as much as 9.5 Å, closing over the active site. acs.org This closure shields the ligand from the aqueous environment, creating an optimized environment for catalysis. acs.org This mechanism of a domain closing over the active site is a common strategy used by enzymes to facilitate their chemical reactions. nih.gov

Structural Basis for Substrate Specificity

Enzyme specificity refers to the ability to selectively bind and act on a particular substrate. numberanalytics.com This selectivity is determined by the precise three-dimensional arrangement of amino acids in the active site, which forms a complementary shape to the substrate. slideshare.netadarshcollege.in

In KdaD, specificity is achieved through the unique architecture of its active site. The binding mode of the substrate to the octahedrally coordinated metal ion and the positioning of catalytic residues like Glu114 are structurally specific to 2-keto-3-deoxy-D-arabinonate. researchgate.netnih.gov This specific interaction correctly orients the substrate for the proton abstraction and subsequent dehydration.

Ecological and Biotechnological Relevance of 2,5 Dioxopentanoate Metabolism

Occurrence and Physiological Roles Across Biological Domains

2,5-Dioxopentanoate, also known as 2-oxoglutarate semialdehyde, is a dioxo monocarboxylic acid that serves as a key metabolic intermediate in various biological pathways across different domains of life. nih.govmarmara.edu.tr Its presence has been noted in organisms ranging from bacteria and archaea to eukaryotes. nih.gov The compound's significance lies in its position as a junction point, linking the catabolism of various carbohydrates and amino acids to central metabolic routes like the tricarboxylic acid (TCA) cycle.

In the microbial world, this compound is a central intermediate in nonphosphorylative pathways for the breakdown of certain sugars. google.com These pathways are particularly important for the utilization of components of lignocellulosic biomass, such as pentoses and uronic acids. kegg.jpnih.gov

Microorganisms, particularly certain species of bacteria and archaea, employ specific oxidative pathways to channel various pentoses and uronates into a common metabolic funnel that produces this compound. kegg.jpgenome.jpdiva-portal.org These nonphosphorylative routes are an alternative to the more common phosphorylative pathways like the pentose (B10789219) phosphate (B84403) pathway. kegg.jpgenome.jp

The conversion of D-xylose, L-arabinose, and D-galacturonate to this compound proceeds through a series of distinct enzymatic reactions:

D-xylose: This pentose is first oxidized to D-xylonolactone by D-xylose dehydrogenase. The lactone is then hydrolyzed to D-xylonate. Subsequently, D-xylonate dehydratase and 2-keto-3-deoxy-D-xylonate dehydratase act in sequence to form this compound. google.comkegg.jpgenome.jp

L-arabinose: The catabolism of L-arabinose begins with its conversion to L-arabinolactone by L-arabinose dehydrogenase. This is followed by hydrolysis to L-arabonate, which is then dehydrated to 2-keto-3-deoxy-L-arabonate. The final step to this compound is catalyzed by 2-keto-3-deoxy-L-arabonate dehydratase. kegg.jpgenome.jpuniprot.org

D-galacturonate: This uronic acid is converted to D-galactarate. D-galactarate dehydratase then acts on it to form 5-keto-4-deoxy-D-glucarate, which is subsequently converted to this compound. kegg.jpgenome.jpgenome.jp

Table 1: Enzymatic Pathways Leading to this compound

| Starting Substrate | Key Enzymes | Intermediate Products | Final Product |

|---|---|---|---|

| D-xylose | D-xylose dehydrogenase, D-xylonolactonase, D-xylonate dehydratase, 2-keto-3-deoxy-D-xylonate dehydratase | D-xylonolactone, D-xylonate, 2-keto-3-deoxy-D-xylonate | This compound |

| L-arabinose | L-arabinose dehydrogenase, L-arabinolactonase, L-arabonate dehydratase, 2-keto-3-deoxy-L-arabonate dehydratase | L-arabinolactone, L-arabonate, 2-keto-3-deoxy-L-arabonate | This compound |

| D-galacturonate | Uronate dehydrogenase, D-galactarate dehydratase, 5-keto-4-deoxy-D-glucarate dehydratase | D-galactarolactone, D-galactarate, 5-keto-4-deoxy-D-glucarate | This compound |

The formation of this compound from various biomass-derived sugars represents a crucial step in nutrient assimilation and carbon cycling for many microbes. wikipedia.orgwikipedia.org This intermediate does not accumulate but is swiftly channeled into central metabolism. The enzyme this compound dehydrogenase (also known as 2-oxoglutarate semialdehyde dehydrogenase) catalyzes the oxidation of this compound to 2-oxoglutarate (α-ketoglutarate), a key intermediate of the TCA cycle. genome.jpwikipedia.orgmodelseed.org

This conversion effectively funnels carbon from hemicellulose and pectin-derived sugars into the primary metabolic machinery of the cell, allowing for the generation of energy and biosynthetic precursors. kegg.jpnih.govresearchgate.net By providing a direct link between the degradation of complex polysaccharides and the TCA cycle, the metabolism of this compound plays a vital role in the biogeochemical carbon cycle. wikipedia.orgresearchgate.net

Metabolic pathways are increasingly recognized for their role in complex bacterial behaviors such as biofilm formation. Research has identified that the synthesis of this compound is among the metabolic pathways that may be remodeled during the development of biofilms in pathogenic bacteria like Proteus mirabilis. google.comresearchgate.net While the precise mechanisms are still under investigation, this connection suggests that the metabolic flux leading to or from this compound could be a target for strategies aimed at controlling biofilm formation. tandfonline.comresearchgate.net

In eukaryotes, the metabolic role of this compound is primarily linked to the catabolism of amino acids. marmara.edu.trresearchgate.net

The degradation of certain amino acids converges on pathways that either produce or are related to this compound. In some prokaryotic systems, the catabolism of hydroxyproline (B1673980), an amino acid abundant in collagen, proceeds through this compound, which is then converted to 2-oxoglutarate. diva-portal.orgresearchgate.netresearchgate.net

In mammals and plants, a closely related pathway, the glutaminase (B10826351) II pathway, is a major route for the metabolism of L-glutamine. nih.govresearchgate.netresearchgate.net In this pathway, L-glutamine is first transaminated to form α-ketoglutaramate (systematic name: 5-amino-2,5-dioxopentanoate). nih.govresearchgate.nettouro.edu This compound is then hydrolyzed by ω-amidase to yield 2-oxoglutarate and ammonia. nih.govresearchgate.net Therefore, while not identical, α-ketoglutaramate shares the same carbon skeleton as this compound, differing only by the presence of an amino group. This highlights a conserved strategy of using this carbon backbone to channel amino acids into the TCA cycle. Furthermore, studies on gut microbiota have noted the presence of this compound as an intermediate metabolite of glutamate (B1630785), suggesting its relevance in the complex metabolic interplay within the mammalian gut ecosystem. tandfonline.com

Metabolic Engineering and Synthetic Biology Applications

Strategies for 2-Oxoglutarate Biosynthesis

Application of Genome-Scale Metabolic Models for Pathway Optimization

Genome-scale metabolic models (GEMs) are comprehensive in silico representations of the entire metabolic network of an organism, reconstructed from its genomic and biochemical information. dovepress.comresearchgate.net These models serve as powerful tools in metabolic engineering for analyzing, predicting, and optimizing cellular metabolism for the production of desired compounds. dovepress.comresearchgate.net By employing computational techniques like Flux Balance Analysis (FBA), GEMs can simulate the flow of metabolites through the network, identify metabolic bottlenecks, and predict the effects of genetic modifications (e.g., gene knockouts or overexpressions) on growth and product yield. dovepress.comigem.wiki

The application of GEMs has been instrumental in understanding and engineering pathways involving this compound. For organisms with complex metabolic capabilities like Pseudomonas putida, a well-characterized environmental bacterium, high-quality GEMs have been developed that explicitly include the this compound catabolism. nih.govbiorxiv.org These models have been validated through experimental data and allow for a systems-level analysis of how nutrients are channeled through various pathways, including those that generate this compound. nih.govbiorxiv.org This provides a framework for designing strategies to optimize the production of chemicals derived from this intermediate.

In pathogenic bacteria, GEMs integrated with transcriptomics data have been used to elucidate metabolic shifts during different growth conditions, such as biofilm formation. nih.govnih.gov For Burkholderia cenocepacia, modeling revealed that this compound synthesis is a potential target for metabolic remodeling during the transition from planktonic to biofilm growth. nih.govnih.gov Similarly, an increase in this compound as a precursor to 2-oxoglutarate was observed in models of Salmonella biofilms. nih.gov Such insights are crucial not only for understanding pathogenicity but also for identifying novel antimicrobial targets.

In the context of bioproduction, GEMs are used to design and optimize engineered strains. For example, when engineering E. coli to produce BDO from L-arabinose, a key limiting enzyme was identified that affected the production of this compound. umn.edu By using models to simulate pathway flux, researchers can identify such rate-limiting steps and devise strategies to overcome them, such as by sourcing more efficient enzymes from other organisms or through protein engineering. umn.edu The table below presents examples of biotechnological products that can be synthesized from pathways involving this compound, along with reported production data from engineered microbes.

| Product | Host Organism | Precursor Substrate | Reported Titer / Yield |

| 1,4-Butanediol (B3395766) (BDO) | Escherichia coli | D-Xylose | 12 g/L |

| 1,4-Butanediol (BDO) | Escherichia coli | L-Arabinose | 15.6 g/L |

| 1,4-Butanediol (BDO) | Escherichia coli | D-Galacturonate | 16.5 g/L |

| Mesaconate | Escherichia coli | Glucose, D-Xylose, L-Arabinose | 14.7 g/L (85% of theoretical maximum) |

Data sourced from metabolic engineering studies. frontiersin.orgfrontiersin.orgnih.gov

By simulating the co-utilization of mixed sugar sources, as is common in lignocellulosic hydrolysates, GEMs help in designing robust strains that can efficiently convert complex feedstocks. nih.govresearchgate.net For instance, models can predict the optimal balance between pathways for cell growth and pathways for product synthesis, guiding the engineering of strains that divert carbon through this compound to a desired chemical with high efficiency. nih.govnih.gov This predictive power accelerates the design-build-test-learn cycle in metabolic engineering, making the development of commercially viable bioprocesses more feasible. dovepress.com

Analytical Methodologies for 2,5 Dioxopentanoate Research

Enzymatic Assays for Pathway Intermediates and Flux Analysis

Enzymatic assays are vital for understanding the function of specific enzymes within a metabolic pathway and for analyzing the flow, or flux, of metabolites through that pathway.

To study an enzyme in isolation, it is often produced in a heterologous host, such as Escherichia coli, and then purified. frontiersin.orgnih.gov This process allows for detailed characterization of the enzyme's properties without interference from other cellular components. The characterization of recombinant enzymes involved in 2,5-dioxopentanoate metabolism, like this compound dehydrogenase, typically involves several steps:

Expression and Purification : The gene encoding the enzyme is cloned into an expression vector and introduced into E. coli. After inducing protein expression, the cells are harvested, lysed, and the target enzyme is purified, often using techniques like nickel-affinity chromatography for His-tagged proteins. frontiersin.orgnih.govnih.gov

Biochemical Characterization : The purified enzyme's activity is tested under various conditions to determine its optimal operating parameters. This includes varying the pH, temperature, and concentrations of substrates and cofactors. frontiersin.orgnih.gov For example, the recombinant this compound dehydrogenase from Sulfolobus acidocaldarius was characterized at 70 °C and pH 7.0. nih.gov

Kinetic Analysis : Key kinetic parameters, such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax), are determined. These values provide insight into the enzyme's affinity for its substrates and its catalytic efficiency. For the S. acidocaldarius dehydrogenase, the apparent Km for its substrate was 0.14 mM (using pentanedial as a proxy) and for NADP+ was 0.04 mM. nih.gov

Table 2: Example of Recombinant Enzyme Characterization Data

| Enzyme | Source Organism | Optimal pH | Optimal Temp. | Km (Substrate) | Vmax | Reference |

| This compound Dehydrogenase | Sulfolobus acidocaldarius | 7.0 | 70 °C | 0.14 mM (pentanedial) | 50 units/mg | nih.gov |

| Sm2OGD25 | Salvia miltiorrhiza | 7.5 | 37 °C | Not specified | Not specified | frontiersin.org |

Analyzing the rates of substrate consumption and product formation in a reaction mixture is crucial for understanding enzyme kinetics and identifying potential bottlenecks in a metabolic pathway. nih.govplos.org By measuring the concentrations of substrates and products over time, researchers can calculate the reaction rate and assess the efficiency of the enzymatic conversion. plos.org

The analytical techniques described previously, HPLC and UV-Vis spectroscopy, are the primary methods used for this monitoring.

Using HPLC/LC-MS : Samples are taken from the reaction mixture at different time points, the reaction is stopped (e.g., by adding acid or by heat inactivation), and the samples are analyzed by HPLC or LC-MS. frontiersin.org This allows for the direct quantification of the substrate (e.g., 2-keto-3-deoxy-D-xylonate) and the product (this compound), providing a complete picture of the reaction progress. nih.gov

Using UV-Vis Spectroscopy : For reactions involving NAD(P)H, the change in absorbance at 340 nm provides a real-time, continuous measure of product formation or substrate depletion. nih.gov This method is particularly useful for determining initial reaction rates for kinetic studies. plos.org

By applying these methods to all enzymes in a pathway, researchers can identify the slowest, or rate-limiting, step. For instance, in an engineered Weimberg pathway, the conversion of 2-keto-3-deoxyxylic acid to this compound was identified as a potential limiting step by comparing the in vitro activities of all the enzymes involved. nih.gov

Application in Growth-Based Screening Systems for Pathway Functionality

Growth-based screening systems are powerful tools for evaluating and optimizing metabolic pathways in microorganisms. For pathways involving this compound, a common strategy involves using an auxotrophic host strain that requires a downstream product of the pathway for survival. This couples the functionality of the synthetic pathway to cell growth, allowing for high-throughput screening and selection of efficient enzyme variants. nsf.govmdpi.com

A prominent example is the use of an Escherichia coli strain engineered to be auxotrophic for 2-oxoglutarate (2-KG). nsf.govmicrobiologyresearch.org This is typically achieved by knocking out the gene icd, which encodes isocitrate dehydrogenase, an essential enzyme for the de novo synthesis of 2-KG in the tricarboxylic acid (TCA) cycle. nsf.govmicrobiologyresearch.org Such a mutant strain (e.g., E. coli Δicd) cannot grow unless 2-KG is supplied externally or produced via an alternative, heterologous pathway. nsf.govmicrobiologyresearch.org

Researchers have successfully implemented this system to test the functionality of nonphosphorylative pathways, such as the Weimberg pathway, which converts sugars like D-xylose or L-arabinose to 2-KG via the key intermediate this compound. microbiologyresearch.orgresearchgate.net In this setup, the conversion of various feedstocks to this compound and its subsequent oxidation to 2-KG by an enzyme like this compound dehydrogenase (DPDH) becomes essential for cell growth. microbiologyresearch.org The growth rate of the Δicd strain on a specific substrate (e.g., D-xylose) directly correlates with the efficiency of the introduced pathway. microbiologyresearch.org

This selection platform has been used to:

Identify active gene clusters that mediate the assimilation of sugars through this compound. researchgate.net

Optimize the expression of heterologous genes in the pathway through directed evolution to identify cells with improved growth and, therefore, higher pathway flux. nsf.gov

Engineer artificial biosynthetic pathways for valuable chemicals derived from this compound, such as 1,4-butanediol (B3395766) (BDO). mdpi.comresearchgate.net

The table below summarizes a typical experimental setup for a growth-based screening system.

| Component | Description | Purpose | Reference |

| Host Strain | E. coli BW25113 (Δicd, ΔxylAB) | 2-KG auxotroph; unable to utilize native xylose pathway. | microbiologyresearch.org |

| Pathway | Weimberg Pathway | Converts D-xylose to 2-oxoglutarate via this compound. | microbiologyresearch.org |

| Key Intermediate | This compound | The compound of interest, produced from 2-keto-3-deoxy-D-xylonate and converted to 2-KG. | microbiologyresearch.org |

| Selection Pressure | Minimal medium with D-xylose as the sole carbon source. | Growth is dependent on the successful conversion of D-xylose to the essential metabolite 2-KG. | nsf.govmicrobiologyresearch.org |

| Outcome | Measurement of growth rate (e.g., OD600). | A higher growth rate indicates a more functional heterologous pathway. | microbiologyresearch.org |

Advanced Approaches in Metabolomics for this compound Profiling

Metabolomics, the large-scale study of small molecules within cells and biological systems, employs advanced analytical techniques to identify and quantify metabolites like this compound. nih.govplos.org Profiling this keto acid is crucial for understanding its role in native and engineered metabolic networks. nih.govnih.gov

High-Performance Liquid Chromatography (HPLC) is a foundational technique for this purpose. Methods have been developed for the determination of related keto acids in biological samples. touro.edunih.gov For instance, a straightforward HPLC-based method allows for the measurement of alpha-ketoglutaramate (B94461) (5-amino-2,5-dioxopentanoate) in plasma and deproteinized tissues. touro.edunih.gov Such methods typically involve separating the compound on a specialized column and detecting it via UV absorbance, providing a robust means for quantification. touro.edufao.org In research on engineered pathways, the identity of this compound as a metabolic intermediate has been explicitly confirmed using HPLC coupled with Mass Spectrometry (HPLC/MS). nsf.gov

Mass Spectrometry (MS), often coupled with either liquid chromatography (LC-MS) or gas chromatography (GC-MS), is a cornerstone of modern metabolomics due to its high sensitivity and specificity. Non-targeted metabolomic profiling platforms are capable of identifying hundreds to thousands of biochemicals in a single analysis of a biological sample. nih.govplos.org While specific public database entries for this compound profiling are part of broader metabolic models, the techniques are well-established for related keto-acids. nih.gov For example, global metabolomic studies have successfully profiled downstream products of branched-chain amino acid catabolism, such as 3-methyl-2-oxovalerate and 4-methyl-2-oxopentanoate, in plasma and tissue samples, demonstrating the capability of these platforms to analyze keto acids. plos.org

Genome-scale metabolic models (GEMs) represent an advanced computational approach in metabolomics. These models provide a systems-level view of metabolism and can predict metabolic fluxes. nih.gov The metabolism of this compound has been incorporated into high-quality GEMs for organisms like Pseudomonas putida, with the model's predictions being validated through gene knockout and growth analysis. nih.gov Similarly, in studies of Burkholderia cenocepacia, integrative systems biology analyses using GEMs have identified this compound synthesis as a potential target for metabolic remodeling during biofilm development. nih.gov

The table below outlines key analytical and computational approaches used in the metabolomic profiling of this compound and related compounds.

| Methodology | Application | Key Findings/Capabilities | Reference(s) |

| HPLC | Quantification of keto acids in biological samples. | Enables measurement of compounds like alpha-ketoglutaramate in rat plasma, liver, kidney, and brain. touro.edunih.gov | touro.edunih.gov |

| HPLC-MS | Identification and confirmation of metabolic intermediates. | Confirmed the identity of this compound in engineered E. coli strains. | nsf.gov |

| Non-targeted Metabolomics (LC-MS/GC-MS) | Global profiling of small molecules in biofluids and tissues. | Detects a wide range of metabolites, including various keto acids, to identify metabolic signatures. nih.govplos.org | nih.govplos.org |

| Genome-Scale Metabolic Modeling (GEMs) | In silico analysis and prediction of metabolic pathway activity. | Modeled this compound metabolism in P. putida and identified its synthesis as important in B. cenocepacia biofilm development. nih.govnih.gov | nih.govnih.gov |

Q & A

Basic Research Questions

Q. What are the key structural and physicochemical properties of 2,5-dioxopentanoate, and how are they experimentally validated?

- Answer : this compound (C₅H₅O₄⁻) has an average molecular mass of 129.091 g/mol and a monoisotopic mass of 129.019332 g/mol. Its IUPAC name is pentanoic acid, 2,5-dioxo-, ion(1-), and it is characterized by two ketone groups at positions 2 and 5. Experimental validation typically employs nuclear magnetic resonance (NMR) for structural elucidation and mass spectrometry (LC-MS or GC-MS) for mass confirmation. ChemSpider ID 10618741 is a reliable identifier for cross-referencing .

Q. How is this compound synthesized in microbial systems, and what are the critical enzymatic steps?

- Answer : In the WMB pathway of Caulobacter crescentus, this compound is synthesized from xylose via sequential enzymatic reactions: xylose dehydrogenase (XDH), xylonolactonase (XL), xylonate dehydratase (XD), and 2-keto-3-deoxy-d-xylonate dehydratase (KdxD). The final step involves oxidation by this compound dehydrogenase (DPDH) to form α-ketoglutarate. Key validation methods include gene knockout studies and enzyme activity assays using spectrophotometry .

Advanced Research Questions

Q. What analytical challenges arise in quantifying this compound in complex biological matrices, and how are they addressed?

- Answer : Challenges include low abundance in metabolomic samples and interference from structurally similar metabolites (e.g., α-ketoglutarate). Targeted metabolomics using isotope dilution mass spectrometry (IDMS) with ¹³C-labeled internal standards improves accuracy. Ultra-high-performance liquid chromatography (UHPLC) coupled with tandem MS enhances separation and specificity. Multi-country metabolomics studies have reported its detection in poultry microbiota, requiring rigorous normalization to account for biological variability .

Q. How do discrepancies in reported biochemical pathways involving this compound (e.g., conflicting reaction mechanisms) impact metabolic engineering?

- Answer : For example, Shepelin et al. (2018) identified a non-canonical pathway converting this compound to 1,4-butanediol in engineered E. coli, while the WMB pathway in C. crescentus produces α-ketoglutarate. Contradictions may stem from species-specific enzyme promiscuity. Researchers should perform comparative kinetic assays (e.g., measuring Km and Vmax of DPDH across species) and validate pathways via isotopic tracing (e.g., ¹³C-xylose labeling) .

Q. What computational tools are effective in predicting novel reactions or regulatory networks involving this compound?

- Answer : Machine learning frameworks like EBPI (Evidence-Based Pathway Identification) analyze patent and literature data to uncover reactions not cataloged in MetaNetX or KEGG. For instance, EBPI identified this compound-to-1,4-butanediol conversion in E. coli by mining patent databases. Tools such as GEM-Path (Genome-Scale Metabolic Pathway Prediction) integrate enzyme commission (EC) numbers and genomic context to predict pathway viability .

Methodological Guidance

Q. How should researchers design experiments to distinguish between competing hypotheses about this compound’s role in central carbon metabolism?

- Answer : Use a multi-omics approach:

- Transcriptomics : RNA-seq to identify upregulated genes (e.g., xdh, kdxD) under varying carbon sources.

- Fluxomics : ¹³C metabolic flux analysis (MFA) to trace carbon flow from xylose to downstream products.

- Proteomics : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to quantify enzyme expression levels.

- Validation : CRISPR interference (CRISPRi) to repress candidate genes and measure metabolite accumulation via LC-MS .

Q. What statistical methods are recommended for analyzing contradictory datasets on this compound’s metabolic flux?

- Answer : Apply Bayesian hierarchical modeling to account for inter-study variability. Principal component analysis (PCA) can identify outliers in multi-omics datasets. For hypothesis testing, use ANOVA with post-hoc corrections (e.g., Tukey’s HSD) to compare flux rates across experimental conditions. Transparent reporting of confidence intervals and effect sizes is critical .

Data Presentation and Reproducibility

Q. How can researchers ensure reproducibility when publishing this compound-related data?

- Answer : Follow the Beilstein Journal of Organic Chemistry guidelines:

- Experimental section : Include detailed protocols (e.g., buffer compositions, enzyme sources) in supplementary materials.

- Data deposition : Raw NMR/MS spectra should be uploaded to repositories like MetaboLights or Zenodo.

- Compound characterization : For novel derivatives, provide HRMS, ¹H/¹³C NMR, and IR spectra. Known compounds require literature citations for identity confirmation .

Table: Key Reactions Involving this compound

This table summarizes pathways and highlights species-specific differences requiring further validation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.